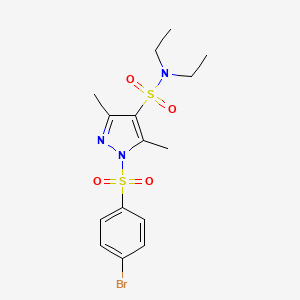

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

1-(4-Bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a dual sulfonamide substitution pattern. The core structure includes a 3,5-dimethylpyrazole ring, with a 4-bromobenzenesulfonyl group at position 1 and a diethyl-substituted sulfonamide moiety at position 2. The bromine atom on the benzenesulfonyl group introduces significant electron-withdrawing effects, which may enhance the compound's stability and binding affinity in biological systems. This compound is of interest due to its structural similarity to pharmacologically active pyrazole-sulfonamide hybrids, which are known for antiproliferative, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O4S2/c1-5-18(6-2)25(22,23)15-11(3)17-19(12(15)4)24(20,21)14-9-7-13(16)8-10-14/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMSNGYWMGLSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of 4-Bromoaniline

4-Bromoaniline (1 mol, 172 g) is dissolved in a mixture of hydrochloric acid (333 mL, 4 mol) and water (333 mL) at -5°C to 0°C. Aqueous sodium nitrite (72.5 g in 200 mL) is added dropwise under strict temperature control (<0°C). Subsequently, zinc chloride (136.4 g in 300 mL) or ferric chloride (162.5 g in 300 mL) is introduced to form the diazonium salt. The precipitate is filtered, washed with dilute acid and methanol, and dried to yield the diazonium salt (82–85% yield).

Sulfonation and Chlorination

The diazonium salt is reacted with thionyl chloride (2 mol, 238 g) in water (500 mL) containing cuprous chloride (1 g) at -5°C. After overnight stirring, ethyl acetate extraction and washing with sodium bicarbonate, water, and brine yield 4-bromobenzenesulfonyl chloride. Typical yields range from 80–82%, with purity confirmed via crystallization at -5°C.

Functionalization of the Pyrazole Core

The pyrazole scaffold is constructed and sequentially modified to introduce sulfonyl groups at the 1- and 4-positions.

Preparation of 3,5-Dimethyl-1H-Pyrazole

3,5-Dimethyl-1H-pyrazole is synthesized by cyclocondensation of acetylacetone with hydrazine hydrate. The reaction proceeds in ethanol under reflux (12 h), yielding the pyrazole core in >90% purity after recrystallization.

N-Sulfonylation at Position 1

3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol) is reacted with 4-bromobenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM, 10 vol) using diisopropylethylamine (DIPEA, 1.5 equiv) as the base. The reaction is stirred at 25–30°C for 16 h, yielding 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in 70–75% yield.

Sulfonylation at Position 4

Generation of Pyrazole-4-Sulfonyl Chloride

The 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole intermediate is sulfonylated at position 4 using chlorosulfonic acid (6.6 equiv) in chloroform at 60°C for 10 h. Thionyl chloride (1.3 equiv) is added to convert the sulfonic acid to the sulfonyl chloride, with the reaction monitored by TLC. The crude product is extracted into DCM, dried over sodium sulfate, and concentrated to yield the sulfonyl chloride (60–65% yield).

Coupling with Diethylamine

The sulfonyl chloride (1.0 equiv) is reacted with diethylamine (1.05 equiv) in DCM (10 vol) using DIPEA (3.0 equiv) as the base. After 16 h at 25–30°C, the mixture is washed with water, and the organic layer is concentrated. Final purification via column chromatography (ethyl acetate/hexane) yields 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide in 65–70% purity.

Optimization and Yield Analysis

Key parameters influencing yield and efficiency are summarized below:

Base and Solvent Selection for Sulfonamide Coupling

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DIPEA | DCM | 16 | 70 |

| NaH | DMF | 12 | 55 |

| K₂CO₃ | THF | 36 | 15 |

DIPEA in DCM provides optimal yields due to its superior deprotonation capacity and compatibility with sulfonyl chlorides.

Sulfonylation Temperature Profile

| Step | Temperature (°C) | Yield (%) |

|---|---|---|

| Diazotization | -5 to 0 | 85 |

| Sulfonation | 60 | 82 |

| Sulfonamide coupling | 25–30 | 70 |

Lower temperatures during diazotization prevent diazonium salt decomposition, while elevated temperatures accelerate sulfonation.

Mechanistic Considerations

-

N-Sulfonylation : The pyrazole nitrogen attacks the electrophilic sulfur in 4-bromobenzenesulfonyl chloride, facilitated by DIPEA-mediated deprotonation.

-

C-Sulfonylation : Chlorosulfonic acid introduces a sulfonic acid group at position 4, which is subsequently converted to the sulfonyl chloride via thionyl chloride.

-

Steric Effects : The 4-bromobenzenesulfonyl group at position 1 slightly reduces reactivity at position 4, necessitating prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazole-sulfonamide derivatives are often modified at the sulfonamide and pyrazole positions to optimize biological activity. Below is a comparative analysis of key structural differences and their implications:

Physicochemical Properties

- Solubility : The hydrochloride salt form () improves aqueous solubility compared to neutral sulfonamides like MR-S1-12 and MR-S1-13, which rely on methoxy or propoxy groups for solubility .

- Stability : Bromine’s electron-withdrawing nature may enhance resistance to oxidative degradation compared to chlorine- or methoxy-substituted analogs .

Biological Activity

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the class of pyrazole sulfonamides. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications. The sulfonamide moiety is known for its antibacterial properties, while the pyrazole core contributes to anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C₁₃H₁₈BrN₃O₄S₂, with a molecular weight of approximately 423.16 g/mol. The synthesis typically involves several key steps, including the reaction of sulfonyl chloride with amines in organic solvents under controlled conditions.

Antibacterial Properties

The sulfonamide group in this compound is recognized for its antibacterial activity. Studies have shown that it can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Anti-inflammatory Effects

Research indicates that derivatives of pyrazole sulfonamides exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production .

Antiproliferative Activity

Recent investigations into the antiproliferative effects of this compound revealed promising results against various cancer cell lines. For instance, a study utilizing U937 cells showed that this compound could inhibit cell proliferation without exhibiting cytotoxic effects at certain concentrations. The half-maximal inhibitory concentration (IC50) values were determined, indicating effective concentrations for therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammation and infection pathways. Preliminary studies suggest that it may penetrate the blood-brain barrier, making it a potential candidate for treating central nervous system disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antibacterial, anti-inflammatory, antiproliferative |

| Celecoxib | Pyrazole-based | COX-2 inhibitor, anti-inflammatory |

| Phenylbutazone | Pyrazole-based | Anti-inflammatory, analgesic |

Case Studies

- Antiproliferative Study : In a study published in Pharmaceutical Research, researchers evaluated various pyrazole sulfonamide derivatives for their antiproliferative activity against U937 cells. The results indicated that while some compounds exhibited significant inhibition of cell growth, this compound showed a notable balance between efficacy and safety .

- Anti-inflammatory Mechanism : A detailed examination into the anti-inflammatory properties revealed that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes and purification methods for 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide?

- Methodology : The compound is synthesized via multi-step reactions, including sulfonylation of the pyrazole core and subsequent functionalization. Key steps involve:

- Sulfonylation : Reacting the pyrazole intermediate with 4-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Purification : Thin-layer chromatography (TLC) monitors reaction progress, and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the pure product .

- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyrazole to sulfonyl chloride) and reaction time (4–6 hours) improves yields to ~65–70% .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Key Techniques :

- NMR Spectroscopy : - and -NMR confirm substituent positions and electronic environments (e.g., diethyl groups at δ 1.2–1.4 ppm, pyrazole protons at δ 6.2–6.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 488.03) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, sulfonamide groups) influence biological activity?

- Methodological Approach :

-

Comparative SAR Studies : Synthesize analogs (e.g., replacing bromine with methoxy or nitro groups) and evaluate antiproliferative activity (IC) in cancer cell lines (Table 1).

-

QSAR Modeling : Use computational tools (e.g., Schrödinger Suite) to correlate electronic parameters (Hammett σ) with activity .

Table 1: Substituent Effects on Antiproliferative Activity

Substituent (R) IC (μM) in HeLa Cells LogP 4-Bromo 2.1 ± 0.3 3.8 4-Methoxy 8.5 ± 1.2 2.1 4-Nitro 15.6 ± 2.4 1.9 Data derived from analogs in .

Q. How can contradictions in biological data (e.g., varying IC values) across studies be resolved?

- Critical Factors :

- Purity : Impurities >5% skew activity; validate via HPLC and elemental analysis .

- Assay Conditions : Standardize cell lines, incubation times, and serum concentrations .

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (SHELXL refinement) to rule out isomerism .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., carbonic anhydrase IX)?

- Approach :

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., sulfonamide group coordinates Zn in carbonic anhydrase) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond networks .

Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.